3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Catalog No.
S759244
CAS No.
501325-89-9
M.F
C13H16N2O3
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Diethoxyphenyl)isoxazol-5-amine

CAS Number

501325-89-9

Product Name

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

IUPAC Name

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3

InChI Key

HQBBWDLMICKBSH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC
  • Pharmaceutical Research: The isoxazole ring is a common functional group found in many bioactive molecules. Researchers might explore 3-(3,4-Diethoxyphenyl)isoxazol-5-amine for potential medicinal properties []. Its activity against specific enzymes or receptors could be of interest.
  • Material Science: Isoxazoles can be used as building blocks for polymers with unique properties. 3-(3,4-Diethoxyphenyl)isoxazol-5-amine could be investigated for its potential role in the development of new materials [].

3-(3,4-Diethoxyphenyl)isoxazol-5-amine is an organic compound characterized by its unique isoxazole ring structure, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound features a diethoxyphenyl group at the 3-position of the isoxazole, contributing to its distinctive chemical properties and potential biological activities. It has garnered attention in medicinal chemistry for its possible applications in drug development due to the presence of the amine functional group, which can participate in various

There is no scientific literature available on the mechanism of action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine.

  • Skin and eye irritation: Some isoxazoles can irritate the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or vapor may irritate the respiratory tract.

The chemical reactivity of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine primarily involves:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions .
  • Hydrogenation: Under specific conditions, the compound may undergo hydrogenation, which can modify its functional groups and potentially enhance its biological activity.
  • Condensation Reactions: The compound can participate in condensation reactions with various electrophiles, leading to the formation of more complex molecular structures .

Research indicates that compounds containing isoxazole rings often exhibit significant biological activity. Specifically, 3-(3,4-Diethoxyphenyl)isoxazol-5-amine has been studied for its potential anticancer properties. Isoxazole derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. These properties make them candidates for further investigation in cancer therapeutics .

Several synthetic approaches have been developed for 3-(3,4-Diethoxyphenyl)isoxazol-5-amine:

  • One-Pot Synthesis: A method involving a condensation reaction between hydroxylamine and appropriate aldehydes or ketones can yield isoxazole derivatives efficiently under mild conditions .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields for isoxazole synthesis, making it a valuable technique in green chemistry .
  • Electrochemical Synthesis: Recent advancements include electrochemical methods that facilitate the formation of isoxazole derivatives while minimizing environmental impact .

The primary applications of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine lie in medicinal chemistry, particularly in drug discovery and development. Its potential as an anticancer agent positions it as a candidate for further research aimed at developing new therapeutic agents targeting various diseases. Additionally, its unique structure may allow for modifications that could enhance its efficacy and selectivity against specific biological targets.

Interaction studies are crucial for understanding how 3-(3,4-Diethoxyphenyl)isoxazol-5-amine interacts with biological systems. Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in cancer progression. Molecular docking studies have indicated that it could bind effectively to the active sites of histone deacetylases, providing insights into its mechanism of action as a potential HDAC inhibitor .

Several compounds share structural similarities with 3-(3,4-Diethoxyphenyl)isoxazol-5-amine. These include:

Compound NameStructureNotable Features
3-MethylisoxazoleStructureSimpler structure; used in various medicinal applications
4-AminoisoxazoleStructureContains an amino group; explored for neuroprotective effects
5-ArylisoxazolesStructureDiverse aryl substitutions; significant biological activity

Uniqueness: The presence of the diethoxyphenyl group at the 3-position distinguishes 3-(3,4-Diethoxyphenyl)isoxazol-5-amine from other isoxazole derivatives. This modification may enhance lipophilicity and improve bioavailability compared to simpler isoxazoles.

XLogP3

2.4

Dates

Last modified: 08-15-2023

Explore Compound Types